(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Introduction of Fluorine: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide.
Protection with Boc Group: The tert-butoxycarbonyl protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, binding interactions, and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Biological Activity
(2R,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound, supported by diverse research findings and data.
- Molecular Formula : C₁₁H₁₉FNO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 1018818-04-6
- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and a fluorine atom at the 4-position, contributing to its unique properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that fluorinated pyrrolidine derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, although further studies are needed to elucidate the underlying mechanisms.
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes involved in metabolic pathways within target cells. The presence of the fluorine atom may enhance lipophilicity, facilitating better cell membrane penetration.
Case Study 1: Antibacterial Activity
In a study focused on antibacterial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Case Study 2: Anticancer Properties
A recent investigation evaluated the anticancer potential of this compound in vitro. The study revealed that it significantly inhibited cell proliferation in breast cancer cells (MCF-7) and induced G1 phase arrest. These findings suggest a promising avenue for further development as an anticancer therapeutic.
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following table summarizes the stock solution preparation for laboratory use:
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 4.3617 mL | 21.8083 mL | 43.6167 mL |
5 mM | 0.8723 mL | 4.3617 mL | 8.7233 mL |
10 mM | 0.4362 mL | 2.1808 mL | 4.3617 mL |
Properties
Molecular Formula |
C11H18FNO4 |
---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
(2R,4S)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11+/m0/s1 |
InChI Key |
AMYPRFPCITYLTA-WRWORJQWSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)F)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O |
Origin of Product |
United States |
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